Isopropyl 2,5-Dihydroxybenzoate
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Overview
Description
Isopropyl 2,5-Dihydroxybenzoate, also known as propan-2-yl 2,5-dihydroxybenzoate, is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 . The compound is an oil at room temperature .
Molecular Structure Analysis
The InChI code for Isopropyl 2,5-Dihydroxybenzoate is 1S/C10H12O4/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .
Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI) Applications : 2,5-Dihydroxybenzoic acid (a close relative of Isopropyl 2,5-Dihydroxybenzoate) has been found to be a favorable matrix for use in MALDI due to its high ion-generation efficiency. This study investigated the role of decarboxylation in its ion-generation efficiency (Hsu et al., 2014).
Toxicological Studies : Isopropyl p-hydroxybenzoate, another similar compound, has been studied for its subchronic oral toxicity in rats. This research is crucial in determining safe dose levels for further toxicological and pharmacological studies (Onodera et al., 1994).
Computational Methods for Predicting Hydrate Formation : A study of dihydroxybenzoic acid isomers, which includes compounds similar to Isopropyl 2,5-Dihydroxybenzoate, showed that computational methods can predict hydrate formation, compound-water ratio, and hydrate crystal structures. This research provides valuable insights into the crystallization behavior of these compounds (Braun et al., 2011).
Synthesis and Properties of Derivatives : Research into the synthesis of derivatives of sesamol, which includes compounds related to Isopropyl 2,5-Dihydroxybenzoate, provides insights into chemical synthesis processes and the properties of these derivatives (Fukui et al., 1969).
Electrochemical Detection and Analysis : The use of 2,5-dihydroxybenzoic acid in electrochemical detection methods for studying hydroxyl radicals in rat blood vessels highlights its potential in biochemical analysis (Tsai et al., 1999).
Antibacterial Applications : A study on the synthesis and antibacterial capability of Isopropyl p-hydroxybenzoate, a compound similar to Isopropyl 2,5-Dihydroxybenzoate, indicates its potential in combating bacterial growth in certain applications, such as in creamery products (Chen Zhong-sheng, 2006).
Safety And Hazards
Isopropyl 2,5-Dihydroxybenzoate has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
propan-2-yl 2,5-dihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYULNQQEVCBODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2,5-Dihydroxybenzoate | |
CAS RN |
147993-48-4 |
Source
|
Record name | propan-2-yl 2,5-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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